molecular formula C12H17N3O4 B11689121 6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid

6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid

Cat. No.: B11689121
M. Wt: 267.28 g/mol
InChI Key: DNEDOOUREKRDEA-UHFFFAOYSA-N
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Description

6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid is an organic compound with the molecular formula C12H17N3O4 It is a derivative of hexanoic acid, featuring an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid typically involves the following steps:

    Amination: The conversion of the nitro group to an amino group, resulting in 3-amino-4-nitroaniline.

    Coupling Reaction: The reaction of 3-amino-4-nitroaniline with hexanoic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antifibrinolytic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid involves its interaction with specific molecular targets. For example, as an antifibrinolytic agent, it may inhibit the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is crucial in controlling excessive bleeding.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A simpler analogue without the nitrophenyl group, used as an antifibrinolytic agent.

    3-Amino-4-nitroaniline: A precursor in the synthesis of 6-[(3-Amino-4-nitrophenyl)amino]hexanoic acid.

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

6-(3-amino-4-nitroanilino)hexanoic acid

InChI

InChI=1S/C12H17N3O4/c13-10-8-9(5-6-11(10)15(18)19)14-7-3-1-2-4-12(16)17/h5-6,8,14H,1-4,7,13H2,(H,16,17)

InChI Key

DNEDOOUREKRDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCCCCC(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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